molecular formula C14H13NO4S B602057 Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate CAS No. 161798-01-2

Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate

Cat. No. B602057
Key on ui cas rn: 161798-01-2
M. Wt: 291.33
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Patent
US08916713B2

Procedure details

Hydroxylamine hydrochloride (35.82 g, 0.515 mol) and sodium formate (46.73 g, 0.687 mol) were added to a solution of ethyl-2-(3-formyl-4-hydroxyphenyl)-4-methyl-5-thiazole carboxylate (100 g, 0.343 mol) in formic acid (anhydrous, 300 mL) and the reaction mixture was heated to a temperature of about 100° C. for about 8 hours. After completion of reaction, the reaction mixture was cooled to about 40° C. and water was added to it. The reaction mixture was cooled to about 25° C. and stirred for about 1 hour. The solid obtained was filtered, washed with water and dried. The solid was then dissolved in acetone at about 50° C. and water was added slowly over a period of about 30 minutes. The mixture was cooled to about 25° C. and again stirred for about 1 hour. The solid thus obtained was filtered, washed with acetone:water (1:1) mixture and dried to obtain the title product. (Yield: 85 g, 85.9%)
Quantity
35.82 g
Type
reactant
Reaction Step One
Quantity
46.73 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[NH2:2]O.C([O-])=O.[Na+].[CH2:8]([O:10][C:11]([C:13]1[S:17][C:16]([C:18]2[CH:23]=[CH:22][C:21]([OH:24])=[C:20]([CH:25]=O)[CH:19]=2)=[N:15][C:14]=1[CH3:27])=[O:12])[CH3:9].O>C(O)=O>[CH2:8]([O:10][C:11]([C:13]1[S:17][C:16]([C:18]2[CH:23]=[CH:22][C:21]([OH:24])=[C:20]([C:25]#[N:2])[CH:19]=2)=[N:15][C:14]=1[CH3:27])=[O:12])[CH3:9] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
35.82 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
46.73 g
Type
reactant
Smiles
C(=O)[O-].[Na+]
Name
Quantity
100 g
Type
reactant
Smiles
C(C)OC(=O)C1=C(N=C(S1)C1=CC(=C(C=C1)O)C=O)C
Name
Quantity
300 mL
Type
solvent
Smiles
C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred for about 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to about 40° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to about 25° C.
CUSTOM
Type
CUSTOM
Details
The solid obtained
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
DISSOLUTION
Type
DISSOLUTION
Details
The solid was then dissolved in acetone at about 50° C.
ADDITION
Type
ADDITION
Details
water was added slowly over a period of about 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to about 25° C.
STIRRING
Type
STIRRING
Details
again stirred for about 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solid thus obtained
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with acetone:water (1:1) mixture
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC(=O)C1=C(N=C(S1)C1=CC(=C(C=C1)O)C#N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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